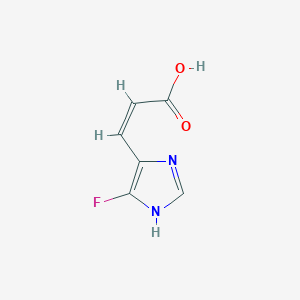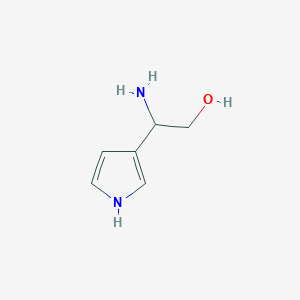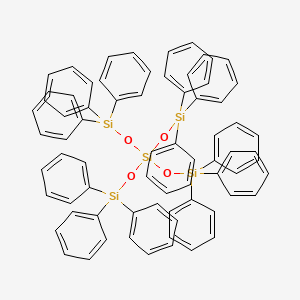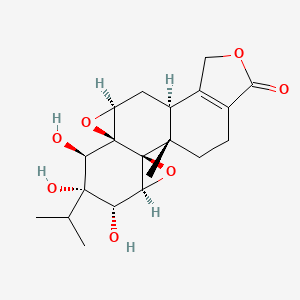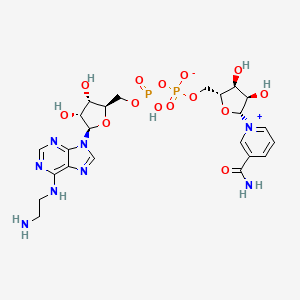![molecular formula C13H13NO2S B12829883 N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine is a complex organic compound that features a combination of a thiophene ring, a benzo[d][1,3]dioxole moiety, and an amine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and formaldehydeThe final step involves the methylation of the amine group using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Benzo[d][1,3]dioxole derivatives: Compounds such as piperonal and sesamol.
Uniqueness
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H13NO2S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
N-methyl-N-(thiophen-2-ylmethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C13H13NO2S/c1-14(8-11-3-2-6-17-11)10-4-5-12-13(7-10)16-9-15-12/h2-7H,8-9H2,1H3 |
Clave InChI |
NJWITISJBGJGEU-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CS1)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


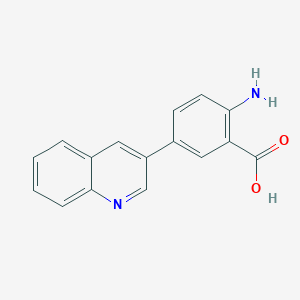
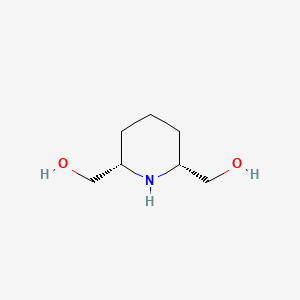
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
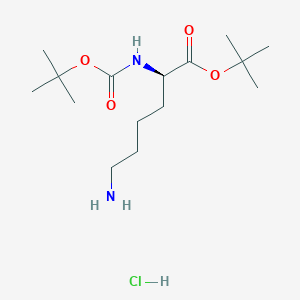
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)

